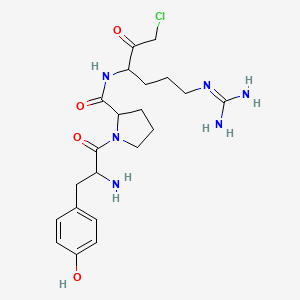
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt is a synthetic peptide compound widely used in biochemical research. It is composed of the amino acids tyrosine (Tyr), proline (Pro), and arginine (Arg), with a chloromethylketone group attached. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various experimental applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The chloromethylketone group is introduced through a specific reaction with chloromethyl ketone reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Advanced techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The trifluoroacetate salt form is achieved through a final purification step involving trifluoroacetic acid .
化学反応の分析
Types of Reactions
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The arginine residue can be reduced under specific conditions.
Substitution: The chloromethylketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced peptide fragments.
Substitution: Substituted peptide derivatives.
科学的研究の応用
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt is utilized in various scientific research fields:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in enzyme inhibition studies, particularly for proteases.
Medicine: Investigated for its potential therapeutic applications in inhibiting specific enzymes involved in disease processes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The compound exerts its effects primarily through the inhibition of proteases. The chloromethylketone group forms a covalent bond with the active site of the enzyme, leading to irreversible inhibition. This mechanism is crucial for studying enzyme function and developing inhibitors for therapeutic purposes .
類似化合物との比較
Similar Compounds
- H-D-Tyr-Pro-Arg-chloromethylketone acetate salt
- H-D-Tyr-Pro-Arg-chloromethylketone hydrochloride
- H-D-Tyr-Pro-Arg-chloromethylketone phosphate
Uniqueness
H-D-Tyr-Pro-Arg-chloromethylketone trifluoroacetate salt is unique due to its enhanced stability and solubility provided by the trifluoroacetate form. This makes it more suitable for certain experimental conditions compared to its acetate, hydrochloride, or phosphate counterparts .
特性
分子式 |
C21H31ClN6O4 |
|---|---|
分子量 |
467.0 g/mol |
IUPAC名 |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H31ClN6O4/c22-12-18(30)16(3-1-9-26-21(24)25)27-19(31)17-4-2-10-28(17)20(32)15(23)11-13-5-7-14(29)8-6-13/h5-8,15-17,29H,1-4,9-12,23H2,(H,27,31)(H4,24,25,26) |
InChIキー |
YHBCRLLVTTVQMA-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





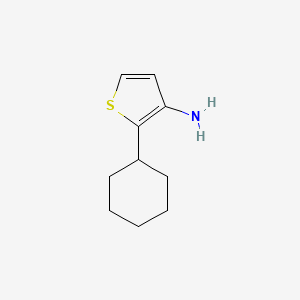

![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)
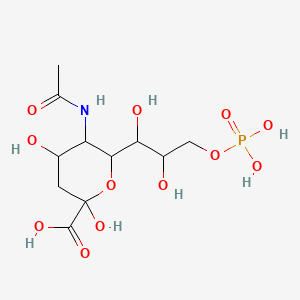

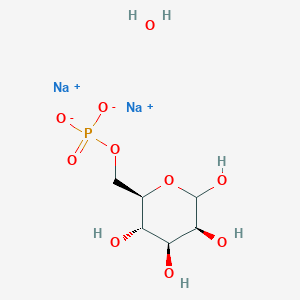
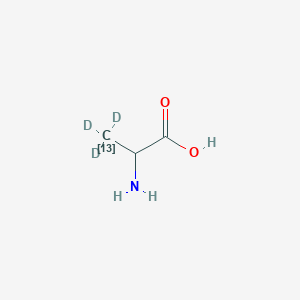
![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)
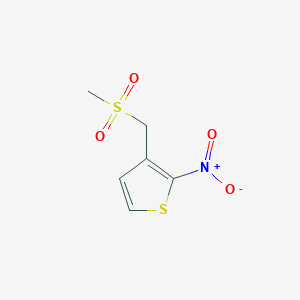
![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)
